Demethylmenaquinone
Description
Structure
2D Structure
Properties
CAS No. |
29790-47-4 |
|---|---|
Molecular Formula |
C50H70O2 |
Molecular Weight |
703.1 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C50H70O2/c1-38(2)19-12-20-39(3)21-13-22-40(4)23-14-24-41(5)25-15-26-42(6)27-16-28-43(7)29-17-30-44(8)31-18-32-45(9)35-36-46-37-49(51)47-33-10-11-34-48(47)50(46)52/h10-11,19,21,23,25,27,29,31,33-35,37H,12-18,20,22,24,26,28,30,32,36H2,1-9H3/b39-21+,40-23+,41-25+,42-27+,43-29+,44-31+,45-35+ |
InChI Key |
GDUBPWSFXUAETN-AENDIINCSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C)C)C)C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC(=O)C2=CC=CC=C2C1=O)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C)C)C)C)C)C)C)C |
Synonyms |
demethylmenaquinone |
Origin of Product |
United States |
Biosynthesis Pathways and Enzymology of Demethylmenaquinone
Precursor Molecule Integration in DMK Biosynthesis
The synthesis of demethylmenaquinone is a multi-step process that initiates with the integration of precursor molecules derived from central metabolism. This process involves the formation of the characteristic naphthoquinone nucleus and the attachment of a polyisoprenoid side chain, both of which are crucial for the molecule's function.
The formation of the naphthoquinone nucleus of this compound originates from the shikimate pathway. nih.gov Chorismate, a key branch-point intermediate of this pathway, serves as the primary precursor. researchgate.netrsc.org In the classical pathway, chorismate is first converted to isochorismate. nih.govasm.org This isomerization is a critical step that commits the molecule to the menaquinone biosynthetic route. researchgate.net The subsequent enzymatic reactions then build upon this isochorismate scaffold to form the bicyclic naphthoquinone structure.
The lipophilic side chain of this compound is a polyisoprenoid chain, which is synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govscienceopen.com These precursors can be generated through either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net Isoprenyl diphosphate synthases then catalyze the sequential addition of IPP units to an allylic diphosphate primer, leading to the elongation of the polyisoprenoid chain to a specific length. nih.gov The final step in the integration of the side chain is its attachment to the naphthoquinone nucleus, a reaction catalyzed by a polyprenyltransferase. researchgate.net In the classical menaquinone biosynthesis pathway, this prenylation step occurs towards the end of the synthetic sequence and is accompanied by a decarboxylation event. nih.govasm.org
Classical o-Succinylbenzoate (OSB) Pathway for DMK Synthesis
The classical pathway for this compound synthesis, also known as the o-succinylbenzoate (OSB) pathway, is the most well-characterized route for menaquinone biosynthesis and is found in a wide range of bacteria, including Escherichia coli. asm.orgresearchgate.net This pathway utilizes chorismate and α-ketoglutarate as its primary building blocks. nih.gov
The OSB pathway commences with the conversion of chorismate to isochorismate by isochorismate synthase (MenF). rsc.org Subsequently, MenD, a thiamin diphosphate-dependent enzyme, catalyzes the reaction of isochorismate with α-ketoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). rsc.org The pathway then proceeds through the intermediate 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC), which is formed by the action of MenH. rsc.org The aromatization of this intermediate to o-succinylbenzoate (OSB) is catalyzed by OSB synthase (MenC). nih.gov OSB is then activated by conversion to its coenzyme A thioester, OSB-CoA, by OSB-CoA ligase (MenE). researchgate.net The subsequent cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA is carried out by 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB). rsc.org Following the hydrolysis of the CoA group, the resulting 1,4-dihydroxy-2-naphthoate (DHNA) is prenylated by a polyprenyltransferase (MenA) to yield this compound. researchgate.net
The enzymes of the classical OSB pathway are encoded by a series of men genes. These genes are often organized in operons and are essential for the biosynthesis of menaquinones. The key genetic loci and their corresponding gene products are detailed in the table below.
| Gene | Enzyme | Function |
| menF | Isochorismate synthase | Converts chorismate to isochorismate. rsc.org |
| menD | SEPHCHC synthase | Catalyzes the formation of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). rsc.org |
| menC | o-Succinylbenzoate (OSB) synthase | Catalyzes the formation of o-succinylbenzoate. nih.gov |
| menE | o-Succinylbenzoate-CoA ligase | Activates OSB by converting it to OSB-CoA. researchgate.net |
| menB | 1,4-Dihydroxy-2-naphthoyl-CoA synthase | Catalyzes the cyclization of OSB-CoA to form the naphthoquinone ring. rsc.org |
| menA | 1,4-Dihydroxy-2-naphthoate polyprenyltransferase | Attaches the isoprenoid side chain to the naphthoquinone nucleus. researchgate.net |
Alternative Futalosine (B117586) Pathway for DMK Synthesis
An alternative biosynthetic route to menaquinones, known as the futalosine pathway, has been discovered in various bacteria, including some pathogenic species like Helicobacter pylori and Campylobacter jejuni. researchgate.netresearchgate.net This pathway is distinct from the classical OSB pathway and utilizes a different set of enzymatic reactions and intermediates. researchgate.net
The futalosine pathway also begins with chorismate but proceeds through a unique intermediate called futalosine. researchgate.net The initial steps are catalyzed by enzymes encoded by the mqn gene cluster. nih.gov For instance, MqnA catalyzes the initial reaction of chorismate. researchgate.net The pathway then proceeds through intermediates such as dehypoxanthinyl futalosine (DHFL). nih.gov In some organisms, a modified version of this pathway exists, starting with 6-amino-6-deoxyfutalosine. researchgate.net The futalosine pathway ultimately leads to the formation of 1,4-dihydroxy-6-naphthoate, which is then prenylated to form this compound. nih.govscienceopen.com This pathway is of significant interest as a potential target for novel antibiotics, as it is essential for the survival of certain pathogens but is absent in humans and many commensal bacteria. researchgate.netresearchgate.net
Distinct Biochemical Reactions and Intermediates
The biosynthesis of this compound originates from the shikimate pathway, with chorismate serving as a key precursor. nih.govnih.gov From chorismate, two primary pathways lead to the formation of the naphthoquinone ring of DMK: the well-characterized o-succinylbenzoate (OSB) pathway and the more recently discovered futalosine pathway. researchgate.net
In the conventional OSB pathway, a series of enzymatic reactions convert chorismate to 1,4-dihydroxy-2-naphthoate (DHNA). nih.govresearchgate.net This process involves several key intermediates, including isochorismate, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC), and o-succinylbenzoate (OSB). researchgate.net The initial steps, leading to the formation of DHNA, are catalyzed by soluble cytoplasmic enzymes. researchgate.netfrontiersin.org The subsequent and final steps of DMK biosynthesis are membrane-associated. frontiersin.org The soluble DHNA is prenylated by a membrane-bound polyprenyltransferase, which attaches a polyprenyl side chain to the naphthoquinone ring, forming this compound. researchgate.netfrontiersin.org
The alternative futalosine pathway, discovered in Streptomyces coelicolor, also begins with chorismate but proceeds through a different set of intermediates. nih.gov A key intermediate in this pathway is aminofutalosine. nih.gov
Identification and Characterization of Novel Enzymes (e.g., mqnABCD, MqnA)
The genetic and biochemical characterization of the enzymes involved in DMK biosynthesis has revealed novel catalytic functions. In the futalosine pathway, a set of enzymes encoded by the mqn gene cluster (including mqnA, mqnB, mqnC, and mqnD) are responsible for the conversion of chorismate to the menaquinone precursor, 1,4-dihydroxy-6-naphthoic acid. nih.gov
MqnA, a radical S-adenosylmethionine (SAM) enzyme, plays a unique role in the initial step of the futalosine pathway. nih.gov It catalyzes the dehydration of chorismate to produce 3-[(1-carboxyvinyl)oxy]-benzoic acid. nih.gov The subsequent enzymes, MqnB (aminofutalosine hydrolase) and MqnC, are involved in the conversion of aminofutalosine and its cyclization. nih.gov
In the more common OSB pathway, the enzyme MenA, a 1,4-dihydroxy-2-naphthoate octaprenyltransferase, is a key membrane-bound enzyme. researchgate.netnih.gov It catalyzes the prenylation of DHNA, a critical step in the formation of this compound. researchgate.netnih.gov The menA gene has been identified and characterized in various bacteria, including Escherichia coli. nih.govnih.gov
| Enzyme | Gene | Pathway | Function |
| MqnA | mqnA | Futalosine | Catalyzes the dehydration of chorismate. nih.gov |
| MqnB | mqnB | Futalosine | Aminofutalosine hydrolase activity. nih.gov |
| MqnC | mqnC | Futalosine | Involved in the cyclization of an aminofutalosine-derived intermediate. nih.gov |
| MqnD | mqnD | Futalosine | Converts the cyclized intermediate to 1,4-dihydroxy-6-naphthoic acid. nih.gov |
| MenA | menA | o-Succinylbenzoate (OSB) | Catalyzes the attachment of a polyprenyl side chain to 1,4-dihydroxy-2-naphthoate (DHNA). researchgate.netnih.gov |
This compound Methyltransferase (DMKMT) and its Role in Menaquinone Formation
The final step in the biosynthesis of most menaquinones is the methylation of this compound, a reaction catalyzed by the enzyme this compound Methyltransferase (DMKMT), also known as MenG or UbiE. frontiersin.orgwikipedia.org This enzymatic step is crucial for the production of the fully functional menaquinone molecule.
Catalytic Mechanism and S-Adenosylmethionine (SAM) Dependence
This compound methyltransferase catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the C2 position of the naphthoquinone ring of this compound. uniprot.org This reaction is a classic example of a SAM-dependent methylation. uniprot.org The systematic name for this enzyme is S-adenosyl-L-methionine:this compound methyltransferase. wikipedia.org
The catalytic mechanism of DMKMT, like other SAM-dependent methyltransferases, involves the binding of both SAM and the this compound substrate to the enzyme's active site. nih.govresearchgate.net The enzyme facilitates the nucleophilic attack of the this compound substrate on the electrophilic methyl group of SAM, resulting in the formation of menaquinone and S-adenosyl-L-homocysteine (SAH). nih.gov The reaction is typically irreversible and is a rate-limiting step in menaquinone biosynthesis. researchgate.net
| Reactants | Enzyme | Products |
| This compound | This compound Methyltransferase (DMKMT) | Menaquinone |
| S-Adenosyl-L-methionine (SAM) | S-Adenosyl-L-homocysteine (SAH) | |
| H+ |
Molecular and Cellular Localization of DMKMT
Studies in Mycobacterium smegmatis have revealed that this compound Methyltransferase is associated with a specific region of the plasma membrane known as the intracellular membrane domain (IMD). frontiersin.org This localization is significant as the preceding step of DMK synthesis, catalyzed by MenA, occurs in the conventional plasma membrane. frontiersin.org This suggests a spatial organization of the final steps of menaquinone biosynthesis, with DMK potentially being synthesized in the plasma membrane and then shuttled to the IMD for methylation by DMKMT. frontiersin.org The localization of DMKMT to the IMD has been confirmed through sucrose density gradient fractionation and fluorescence microscopy, where it co-localizes with known IMD marker proteins. frontiersin.org
Functional Significance of DMK Methylation in Menaquinone Homeostasis
The methylation of this compound by DMKMT is a physiologically critical step for many bacteria. In Mycobacterium smegmatis, the menG gene (encoding DMKMT) has been shown to be essential for growth. frontiersin.org Depletion of DMKMT in these bacteria leads to a significant accumulation of its substrate, this compound, and results in growth retardation. frontiersin.org This highlights the importance of the methylation step in maintaining menaquinone homeostasis and normal cellular function. frontiersin.org
Metabolic Functions and Bioenergetic Contributions of Demethylmenaquinone
Role of DMK in Bacterial Electron Transport Chains (ETCs)
In bacteria such as Escherichia coli, the electron transport chain is a branched system that adapts to environmental conditions by utilizing different quinone species. frontiersin.org DMK, along with ubiquinone (UQ) and menaquinone (MK), constitutes the quinone pool that links the oxidation of various electron donors (e.g., NADH, formate, succinate) to the reduction of terminal electron acceptors. pnas.orgplos.org These quinones function as mobile redox carriers, accepting electrons from primary dehydrogenases and transferring them to terminal oxidoreductases. plos.org The specific composition of the quinone pool, including the abundance of DMK, varies depending on factors like oxygen availability. plos.orgnih.gov
DMK, characterized by its intermediate redox potential, is predominantly involved in anaerobic respiratory chains. nih.govresearchgate.net When oxygen is absent, bacteria switch to alternative terminal electron acceptors, and the electron transport pathways rely heavily on naphthoquinones like DMK and MK. plos.org DMK's electrochemical properties make it an effective mediator for transferring electrons in lower-potential redox reactions that are common during anaerobic growth. plos.org Its role is crucial for maintaining cellular energy generation when aerobic respiration is not possible. plos.org In E. coli, DMK and MK become the most abundant quinones under anaerobic conditions. plos.org
The function of DMK is highly specific with respect to the terminal reductases it interacts with. Research using quinone-deficient bacterial strains has elucidated these specificities.
Trimethylamine (B31210) N-oxide (TMAO): DMK can effectively mediate electron transport to TMAO reductase. nih.govucla.edu Studies have shown that the incorporation of DMK into membranes of quinone-deficient mutants stimulates electron transport activity with TMAO. nih.gov
Fumarate (B1241708) and Dimethyl Sulfoxide (B87167) (DMSO): While DMK can function in respiration with fumarate and DMSO, menaquinone (MK) is the more specific and efficient electron carrier for these pathways. nih.govucla.edu In experiments, the addition of DMK to mutant membranes did not significantly stimulate the activity of fumarate or DMSO reductase, whereas MK did. nih.gov Menaquinone is considered to be specifically involved in the electron transport chains that reduce fumarate and DMSO. frontiersin.orgnih.gov
Nitrate (B79036): DMK is generally ineffective in nitrate respiration. nih.govucla.edu This respiratory pathway requires either ubiquinone (UQ) or menaquinone (MK) to function. nih.govucla.edu In mutant strains lacking other quinones, the presence of only DMK is not sufficient to support nitrate reduction. ucla.edu Notably, demethylmenaquinone does not appear to have a role in the activity of periplasmic nitrate reductase. plos.org
**Interactive Table 1: Quinone Specificity with Select Terminal Reductases in *E. coli***
| Terminal Acceptor | This compound (DMK) | Menaquinone (MK) | Ubiquinone (UQ) |
|---|---|---|---|
| TMAO | Effective nih.govucla.edu | Effective nih.gov | Not primary carrier |
| Fumarate | Low activity nih.govucla.edu | Highly Effective frontiersin.orgnih.gov | Not primary carrier |
| DMSO | Low activity nih.govucla.edu | Highly Effective frontiersin.orgnih.gov | Not primary carrier |
| Nitrate | Ineffective nih.govucla.eduplos.org | Effective nih.gov | Effective nih.govnih.gov |
Contribution of DMK to Proton Motive Force Generation
The transfer of electrons through the ETC, mediated by carriers like DMK, is coupled to the generation of an electrochemical proton gradient across the cytoplasmic membrane, known as the proton motive force (PMF). pnas.orgoup.com This process is a cornerstone of cellular bioenergetics, as described by the chemiosmotic theory. oup.com When the reduced form of this compound (demethylmenaquinol, DMKH₂) donates electrons to a terminal reductase, the reaction is spatially organized within the membrane such that protons (H⁺) are translocated from the cytoplasm to the periplasmic space. mdpi.com This accumulation of protons on the outside of the membrane creates both a charge gradient (the membrane potential) and a pH gradient. wur.nl The resulting PMF is a store of potential energy that the cell uses to power various processes, most critically the synthesis of adenosine (B11128) triphosphate (ATP) via the F₁F₀-ATP synthase complex. pnas.orgnih.gov Several terminal reductases that interact with the naphthoquinone pool, such as nitrate reductase, are known to contribute to the proton motive force. pnas.org
Comparative Analysis of DMK Function with Other Quinones (Menaquinone, Ubiquinone)
The functional diversity of bacterial respiratory chains is largely enabled by the presence of multiple quinone species with distinct redox properties. plos.orgplos.org In E. coli, DMK, MK, and UQ each occupy a specific bioenergetic niche. researchgate.net The key differentiator between these quinones is their standard midpoint redox potential (E'₀), which determines the electron donors and acceptors they can efficiently interact with. plos.org
Ubiquinone (UQ): Has the highest redox potential, making it ideal for high-energy-yield aerobic respiration. plos.orgplos.org
This compound (DMK): Possesses an intermediate redox potential. plos.orgplos.org
Menaquinone (MK): Has the lowest redox potential, suiting it for low-potential anaerobic pathways. plos.orgplos.org
**Interactive Table 2: Comparative Properties of Respiratory Quinones in *E. coli***
| Quinone Species | Abbreviation | Type | Standard Midpoint Potential (E'₀) | Primary Respiratory Role |
|---|---|---|---|---|
| Ubiquinone | UQ | Benzoquinone | +110 mV plos.org | Aerobic Respiration plos.orgplos.org |
| This compound | DMK | Naphthoquinone | +36 mV plos.org | Anaerobic Respiration plos.orgnih.gov |
| Menaquinone | MK | Naphthoquinone | -74 mV / -80 mV plos.orgplos.org | Anaerobic Respiration plos.orgnih.gov |
The different redox potentials of UQ, DMK, and MK dictate their primary roles in cellular respiration.
Aerobic Respiration: Ubiquinone is the principal electron carrier during aerobic growth, transferring electrons from various dehydrogenases to terminal oxidases that use oxygen as the final electron acceptor. frontiersin.orgplos.org Due to its high redox potential, this process is highly exergonic and efficient. plos.org While DMK is primarily an anaerobic carrier, it has been shown to partially substitute for UQ in aerobic respiration. researchgate.net Strains engineered to produce only DMK are less affected in aerobic growth compared to strains producing only MK, suggesting DMK can transfer electrons to aerobic terminal oxidases to some extent. plos.orgnih.gov
Anaerobic Respiration: Menaquinone and this compound are the dominant and essential quinones under anaerobic conditions. plos.orgnih.gov They are required to transfer electrons to alternative acceptors like fumarate, TMAO, and DMSO. researchgate.netucla.edu Ubiquinone is generally not able to replace the functions of MK and DMK during anaerobic growth, and mutants synthesizing only UQ are severely impaired under these conditions. plos.orgnih.gov
Despite the lower energy yield, the function of DMK is critical for survival and growth in anoxic environments. plos.org By enabling respiration with alternative electron acceptors, DMK allows the cell to continue generating ATP through oxidative phosphorylation when oxygen is unavailable. mdpi.com Disruption of the quinone pool, such as the accumulation of DMK due to a blockage in its conversion to MK, can lead to a reduction in metabolic rate and an accumulation of unused ATP, highlighting the importance of a properly balanced quinone pool for efficient energy homeostasis. frontiersin.org
DMK's Involvement in Redox Cycling and Maintenance of Cellular Redox State
This compound (DMK) is a critical component of the bacterial electron transport chain, where it functions as a lipid-soluble electron carrier. Its role is particularly nuanced, bridging the gap between the high-potential quinones used in aerobic respiration and the low-potential quinones of anaerobic respiration. This positions DMK as a key modulator of the cellular redox state, enabling bacteria to adapt to fluctuating oxygen availability.
In facultative anaerobes like Escherichia coli, the composition of the quinone pool is dynamically regulated in response to environmental oxygen levels. nih.govresearchgate.net This pool primarily consists of three types of quinones: ubiquinone (UQ), menaquinone (MK), and this compound (DMK), each with a distinct standard redox potential that dictates its function. nih.gov UQ, with the highest redox potential, is the principal quinone under aerobic conditions, while MK, with the most negative potential, is predominant during anaerobic respiration. nih.govnih.gov DMK has an intermediate redox potential, allowing it to participate in both aerobic and anaerobic metabolic pathways. researchgate.netnih.gov
Research shows that DMK is not merely a precursor to MK but has distinct functional roles. researchgate.net It is involved in anaerobic respiration using terminal electron acceptors like fumarate, dimethylsulfoxide (DMSO), and trimethylamine N-oxide (TMAO). researchgate.net Furthermore, studies have demonstrated that DMK also contributes to aerobic respiration by serving as an electron acceptor for succinate (B1194679) oxidation and by transferring electrons to all three of the quinol oxidases present in E. coli. researchgate.net
The cellular ratio and redox state of these quinones act as a crucial sensory input for regulatory systems that control metabolic adaptation. nih.gov The ArcB/A two-component system, which governs the switch between respiratory and fermentative metabolism, is regulated by the redox state of the quinone pool. nih.gov Under aerobic conditions, the oxidized state of quinones helps to silence the kinase activity of the sensor ArcB. researchgate.netnih.gov Conversely, upon a shift to anaerobic conditions, the accumulation of reduced quinones, including demethylmenaquinol (the reduced form of DMK), activates ArcB, triggering a cascade of gene expression changes to support anaerobic metabolism. nih.gov
The involvement of DMK in managing oxidative stress is also significant. Studies on E. coli mutants have revealed that strains capable of synthesizing only DMK are less affected in aerobic growth compared to those producing both MK and DMK, suggesting that MK may contribute to higher oxidative stress under aerobic conditions. nih.gov In E. coli deficient in ubiquinone, electrons can be passed to menaquinones, which, due to their lower redox potential, can directly reduce molecular oxygen to form superoxide (B77818) radicals, thereby increasing oxidative stress. acs.org As the immediate precursor to MK, the regulation of the DMK pool is intrinsically linked to this balance. nih.gov In other bacteria, such as Bacillus subtilis, both DMK and MK are considered electrophiles that can participate in thiol depletion, a component of cellular stress response. researchgate.net
In Mycobacterium smegmatis, the enzymatic conversion of DMK to MK is essential for menaquinone homeostasis. nih.gov When this conversion is blocked by depleting the responsible enzyme, MenG, a significant buildup of DMK occurs. nih.gov This accumulation is linked to reduced oxygen consumption and slower growth, highlighting the importance of maintaining the correct balance between DMK and MK for efficient respiration and cellular redox maintenance. nih.gov
Recent findings also implicate DMK as a key electron shuttle in extracellular electron transfer (EET) in certain Gram-positive bacteria. elifesciences.orgresearchgate.net This process is vital for maintaining intracellular redox balance, particularly by facilitating the reoxidation of NADH. elifesciences.org
Research Findings on Quinone Roles in E. coli
Genetic and Molecular Regulation of Demethylmenaquinone Metabolism
Transcriptional Regulation of DMK Biosynthetic Genes
The expression of genes involved in the DMK biosynthetic pathway is meticulously regulated in response to environmental stimuli, ensuring that the production of this crucial intermediate aligns with the cell's respiratory needs.
The cellular concentration of DMK and its methylated form, menaquinone, is significantly influenced by environmental factors, most notably the availability of oxygen. In facultative anaerobes like Escherichia coli, the levels of menaquinone and demethylmenaquinone increase by two to three-fold under anaerobic conditions compared to aerobic growth, where ubiquinone is the predominant quinone. nih.gov This shift highlights a clear transcriptional response to oxygen availability.
The composition of the quinone pool is also affected by the type of terminal electron acceptors available during anaerobic respiration. For instance, in E. coli, growth with fumarate (B1241708) or dimethyl sulfoxide (B87167) (DMSO) as the electron acceptor leads to a quinone pool where menaquinone constitutes about 94%, implying a high rate of DMK methylation. Conversely, when nitrate (B79036) is the electron acceptor, DMK can make up as much as 78% of the naphthoquinone pool. researchgate.net This differential regulation suggests that the cell fine-tunes the ratio of DMK to MK to optimize electron transport to specific terminal reductases.
In Streptomyces, the expression of menaquinone biosynthetic genes is also subject to developmental stage-specific transcriptional regulation. Gene expression analysis in Streptomyces sp. strain MNU77 revealed that the genes for menaquinone biosynthesis were significantly downregulated during the dormant sporulation stage compared to the vegetative hyphal stage. asm.org This indicates that DMK production is curtailed when metabolic activity decreases.
The type of carbon source can also influence the transcription of DMK biosynthetic genes. For example, the carbon source has been shown to affect the expression of genes in related metabolic pathways that can impact the availability of precursors for DMK synthesis.
The adaptation of DMK and menaquinone synthesis to oxygen availability is mediated by global transcriptional regulators. In E. coli, the Fumarate and Nitrate Reduction regulator (FNR) and the Aerobic Respiration Control system (ArcBA) are two major regulators that control the switch between aerobic and anaerobic metabolism. unam.mx
The ArcBA two-component system, consisting of the sensor kinase ArcB and the response regulator ArcA, plays a crucial role in repressing genes for aerobic respiration and activating genes for anaerobic pathways. unam.mxmdpi.com The activity of ArcB is modulated by the redox state of the quinone pool. mdpi.comasm.org Specifically, the oxidized state of ubiquinone under aerobic conditions is thought to inhibit ArcB kinase activity, while the reduced state under anaerobic conditions leads to its activation and subsequent phosphorylation of ArcA. mdpi.com Phosphorylated ArcA then represses the transcription of genes involved in aerobic respiration. Interestingly, studies have shown that the inability to synthesize demethylmenaquinones can abolish the anaerobic activation response of certain promoters, indicating that DMK itself plays a role in the in vivo regulation of the ArcBA system. asm.orgmdpi.com
While FNR is a well-known global regulator of anaerobic gene expression, its direct role in the anaerobic upregulation of naphthoquinone biosynthesis has been questioned. Some studies have shown that a strain defective in the fnr gene still exhibits a three- to four-fold increase in naphthoquinones (MK and DMK) when shifted from aerobic to anaerobic conditions, suggesting that FNR is not essential for this anaerobic derepression. researchgate.net This points to the complexity of the regulatory network, where multiple factors likely contribute to the control of DMK biosynthetic genes.
Table 1: Key Transcriptional Regulators of this compound Metabolism
| Regulator | Organism | Function | Environmental Cue |
|---|---|---|---|
| ArcBA | Escherichia coli | Two-component system that represses aerobic respiration genes and activates anaerobic genes. Modulated by the quinone pool's redox state. mdpi.comasm.org | Oxygen availability, redox state of quinones. mdpi.comasm.org |
| FNR | Escherichia coli | Global regulator of anaerobic respiration. unam.mx Its direct role in naphthoquinone biosynthesis upregulation is debated. researchgate.net | Oxygen availability. unam.mx |
| SinR | Bacillus subtilis | Transcriptional regulator that, when mutated, can boost menaquinone production. researchgate.net | Not specified. |
Post-Transcriptional and Post-Translational Control Mechanisms
Beyond transcriptional initiation, the regulation of DMK metabolism also occurs at the post-transcriptional and post-translational levels, providing additional layers of control to fine-tune quinone biosynthesis.
Evidence for post-transcriptional regulation of quinone biosynthesis has been observed in E. coli, where the concentrations of quinones are adjusted to oxygen availability even when transcription is inhibited by chloramphenicol. nih.gov This suggests that mechanisms controlling mRNA stability or translation play a role. In Staphylococcus aureus, the genes for menaquinone biosynthesis are organized into operons, and it is proposed that small non-coding RNAs (sRNAs) may regulate these genes at the post-transcriptional level, potentially through base-pairing interactions with mRNAs. researchgate.net
Post-translational modifications also contribute to the regulation of the DMK biosynthetic pathway. In E. coli, the UbiC enzyme, which catalyzes the first committed step in the parallel ubiquinone pathway, is activated by the post-translational removal of its N-terminal methionine. nih.gov While not directly in the DMK pathway, this highlights a mechanism that could be employed for enzymes in related pathways. More directly related to menaquinone synthesis, allosteric regulation of the enzyme MenD has been identified in Mycobacterium tuberculosis. MenD, which catalyzes an early step in the pathway, is inhibited by the downstream metabolite 1,4-dihydroxy-2-naphthoic acid (DHNA), providing a feedback mechanism to control the metabolic flux towards DMK. researchgate.net
Gene Essentiality Studies and Conditional Mutagenesis Approaches
The essentiality of DMK and menaquinone for bacterial survival has been demonstrated through gene knockout and conditional mutagenesis studies, which have also been instrumental in elucidating the function of specific biosynthetic genes.
In Mycobacterium smegmatis, the menG gene, which encodes the this compound methyltransferase that converts DMK to MK, has been shown to be essential for growth. biorxiv.orgnih.gov Deletion of menG was only possible when a second copy of the gene was provided, and the conditional depletion of the MenG protein led to growth arrest. biorxiv.orgnih.gov Similarly, in Mesorhizobium huakuii, a transposon-inserted mutant in the dmtH gene, which also encodes a DMK methyltransferase, resulted in the formation of ineffective nodules, demonstrating its essentiality for symbiotic nitrogen fixation. nih.govfrontiersin.org
Conditional mutagenesis, such as the use of a tetracycline-inducible switch to control gene expression, has been a valuable tool. In the study of menG in M. smegmatis, this approach allowed for the gradual depletion of the MenG protein, revealing its impact on growth, oxygen consumption, and the accumulation of DMK. biorxiv.orgnih.gov These studies underscore the critical role of the final methylation step in menaquinone biosynthesis and, by extension, the importance of DMK as its immediate precursor.
Omics-Based Approaches in Elucidating DMK Regulatory Mechanisms
The advent of "omics" technologies, including transcriptomics, proteomics, and lipidomics, has provided a systems-level view of the regulation of DMK metabolism, revealing global changes in gene expression, protein abundance, and lipid profiles in response to genetic or environmental perturbations.
Transcriptomics: Transcriptomic analyses have been employed to understand the regulatory networks controlling menaquinone biosynthesis. In Bacillus subtilis, transcriptome analysis of a mutant strain with enhanced menaquinone-7 (B21479) production revealed the upregulation of genes in the menaquinone biosynthetic pathway, as well as genes involved in precursor supply. researchgate.net Conversely, genes in competing metabolic pathways were downregulated. researchgate.net Similarly, transcriptomic studies in Bacillus natto under different oxygen supply conditions showed that high oxygen levels upregulated most of the genes in the MK-7 biosynthesis pathway, leading to increased production. researchgate.net
Proteomics: Proteomic studies have provided insights into the changes in protein abundance in response to factors affecting DMK and MK synthesis. In Caldalkalibacillus thermarum, quantitative proteomics revealed that under microaerobic conditions, enzymes for menaquinone biosynthesis were differentially expressed in response to varying oxygen levels. frontiersin.org In Streptomyces coelicolor, proteomic analysis following treatment with vancomycin, which induces cell wall stress, showed that enzymes for menaquinone biosynthesis were recruited to the cell membrane. acs.org This suggests a link between cell wall integrity and the spatial regulation of DMK and MK synthesis.
Lipidomics: Lipidomic analysis has been crucial for quantifying the levels of DMK and MK and understanding their homeostasis. In M. smegmatis, targeted lipidomic analysis of a menG conditional knockdown mutant showed a significant accumulation of the MenG substrate, this compound, even though the cellular levels of the final product, menaquinone, were not significantly depleted initially. researchgate.netnih.gov This finding, coupled with the observed growth defect, suggests that the balance between DMK and MK is critical for normal cellular function. nih.gov Comparative lipidomics has also suggested that different menaquinone species are enriched in distinct membrane domains, pointing to a spatial regulation of their biosynthesis and function. nih.govfrontiersin.org
Table 2: Omics-Based Findings in this compound Research
| Omics Approach | Organism | Key Findings | Reference(s) |
|---|---|---|---|
| Transcriptomics | Bacillus subtilis | Mutant with high menaquinone production showed upregulation of biosynthetic genes and precursor pathways. researchgate.net | researchgate.net |
| Transcriptomics | Bacillus natto | High oxygen supply upregulated menaquinone biosynthesis genes. researchgate.net | researchgate.net |
| Proteomics | Caldalkalibacillus thermarum | Differential expression of menaquinone biosynthesis enzymes in response to oxygen levels. frontiersin.org | frontiersin.org |
| Proteomics | Streptomyces coelicolor | Recruitment of menaquinone biosynthesis enzymes to the cell membrane under cell wall stress. acs.org | acs.org |
| Lipidomics | Mycobacterium smegmatis | Depletion of MenG leads to accumulation of this compound. researchgate.netnih.gov | researchgate.netnih.gov |
| Lipidomics | Mycobacterium smegmatis | Menaquinone species are enriched in specific membrane domains. nih.govfrontiersin.org | nih.govfrontiersin.org |
Phylogenetic Distribution and Evolutionary Insights of Demethylmenaquinone Pathways
Occurrence of DMK Synthesis Across Domains of Life (Bacteria, Archaea) and Specific Phyla
The capacity to synthesize demethylmenaquinone is widespread across the domains of Bacteria and Archaea, underscoring its fundamental role in microbial bioenergetics. frontiersin.org The distribution of the two major biosynthetic pathways, however, is not uniform.
In Bacteria , the classical Men pathway is prevalent, particularly in facultatively anaerobic and aerobic species. oup.comnih.gov Genomic analyses of the human gut microbiome have identified complete Men pathways in the phyla Firmicutes and Proteobacteria, with incomplete pathways found across Actinobacteria, Bacteroidetes, Fusobacteria, and Verrucomicrobia. frontiersin.org The futalosine (B117586) pathway, while present in fewer total organisms, exhibits a broader taxonomic distribution, appearing in 18 of 31 studied phyla. oup.comscienceopen.com This pathway is utilized by a mix of aerobic, facultatively anaerobic, and strictly anaerobic bacteria. nih.govscienceopen.com The production of DMK and its methylated derivatives has been biochemically confirmed in phyla such as Proteobacteria, Actinobacteria, and Firmicutes. tu-darmstadt.de For instance, Escherichia coli is known to contain both DMK and MK. frontiersin.org
In Archaea , the presence of menaquinone biosynthesis is more sporadic and appears to be a result of ancient evolutionary events. oup.com While some archaea can produce menaquinones, the classical Men pathway genes found within their genomes are believed to have been acquired from bacterial donors through horizontal gene transfer. oup.comnih.gov Enzymes for producing methylated menaquinones, which use DMK as a precursor, have been identified in archaea from the phyla Crenarchaeota and Euryarchaeota. tu-darmstadt.denih.gov
| Domain | Phylum | Pathway(s) Present | Reference |
|---|---|---|---|
| Bacteria | Proteobacteria | Classical (Men), Futalosine (Mqn) | tu-darmstadt.defrontiersin.org |
| Bacteria | Actinobacteria | Classical (Men), Futalosine (Mqn) | tu-darmstadt.defrontiersin.org |
| Bacteria | Firmicutes | Classical (Men) | tu-darmstadt.defrontiersin.org |
| Bacteria | Bacteroidetes | Classical (Men, often incomplete) | frontiersin.org |
| Bacteria | Verrucomicrobia | Classical (Men, often incomplete) | frontiersin.org |
| Archaea | Euryarchaeota | Classical (Men), Futalosine (Mqn) | tu-darmstadt.deoup.com |
| Archaea | Crenarchaeota | Classical (Men) | tu-darmstadt.de |
Evolutionary Origins and Divergence of Menaquinone Biosynthetic Pathways
The divergence of these two pathways from the common precursor, chorismate, highlights different biochemical strategies. nih.gov The classical pathway proceeds via isochorismate and involves a series of reactions catalyzed by Men enzymes to form o-succinylbenzoate, which is then converted to 1,4-dihydroxy-2-naphthoate (DHNA), the naphthoquinone ring of DMK. nih.govnih.gov The futalosine pathway converts chorismate to 1,4-dihydroxy-6-naphthoate through a different set of enzymes (MqnA-D). oup.com This fundamental difference in the core biochemistry underscores their independent evolutionary origin.
The evolution of DMK and MK biosynthetic pathways is intrinsically linked to the evolution of cellular respiration. Menaquinones, including DMK, have a more negative redox midpoint potential compared to other quinones like ubiquinone (UQ). oup.comscienceopen.com This property makes them particularly well-suited as electron carriers in anaerobic respiratory chains, where they transfer electrons to terminal acceptors such as fumarate (B1241708) or nitrate (B79036). frontiersin.orgpnas.org
Many bacteria modulate their quinone pool in response to environmental conditions, a clear example of the co-evolution of metabolic pathways and electron transport chains (ETCs). frontiersin.org For example, E. coli primarily uses ubiquinone for aerobic respiration but synthesizes DMK and MK for anaerobic respiration. frontiersin.orgplos.org The presence of DMK/MK synthesis pathways is thus strongly correlated with an organism's capacity for anaerobic metabolism. The evolution of these low-potential quinones was a critical adaptation that allowed early life to harness energy from a wide range of non-fermentable substrates in an anoxic world. nih.gov The coupling of DMK/MK synthesis to the ETC is so integral that in some cases, enzymes within the biosynthesis pathway itself, such as protoporphyrinogen (B1215707) IX oxidase in heme synthesis, directly pass electrons to the quinone pool. pnas.org
Horizontal gene transfer (HGT) has played a significant role in the distribution of DMK and menaquinone biosynthetic capabilities, particularly between domains. Phylogenetic studies of the enzymes involved in the classical Men pathway strongly indicate that the genes in archaea were likely acquired from bacterial donors through an ancient HGT event. oup.comnih.govscienceopen.com This transfer allowed haloarchaea and other groups to establish a menaquinone-based respiratory chain, expanding their metabolic versatility. oup.com
HGT has also been implicated in the diversification of metabolic pathways within eukaryotes, where genes for menaquinone biosynthesis, such as this compound methyltransferase, have been transferred from bacteria. pnas.org These events illustrate that the genetic toolkit for DMK metabolism has been mobile throughout evolutionary history, allowing organisms to acquire new bioenergetic capabilities and adapt to new niches.
Comparative Genomics and Proteomics of DMK-Synthesizing Organisms
Comparative genomic and proteomic analyses have provided granular insights into the diversity and function of DMK biosynthetic pathways. Genomic studies allow for the prediction of an organism's quinone synthesis profile based on the presence or absence of key genes. frontiersin.org For instance, the ability to convert DMK to MK is determined by the presence of the methyltransferase gene ubiE (also known as menG). frontiersin.orgexpasy.org Organisms possessing a Men or Mqn pathway but lacking ubiE/menG are predicted to accumulate DMK as their final naphthoquinone product. frontiersin.org
Comparative analyses have revealed novel enzymes and variations within the pathways. For example, a study on Mesorhizobium huakuii identified a novel DMK methyltransferase, dmtH, which is not homologous to the canonical menG/ubiE and is specifically expressed during symbiosis. plos.org Proteomic studies have been crucial in confirming the function of these predicted genes and in understanding the composition of the quinone pool under different physiological conditions. frontiersin.org In Lactococcus cremoris, proteomic analysis helped infer that different chain-length menaquinones (derived from DMK) may have distinct roles, with short-chain versions potentially mediating extracellular electron transfer and long-chain versions being more efficient in the aerobic respiratory chain. frontiersin.org
These approaches have also led to the identification of distinct subfamilies of menaquinone methyltransferases with different specificities, expanding our understanding of the potential variety of methylated menaquinone derivatives that can be produced from DMK. tu-darmstadt.denih.gov
Advanced Methodological Approaches in Demethylmenaquinone Research
Chromatographic Techniques for DMK Separation and Quantification in Research Samples
Chromatography is fundamental to the analysis of DMK, allowing for its separation from complex biological matrices and from other structurally similar quinones. wikipedia.org This separation is a critical prerequisite for accurate quantification and further structural analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of DMK and related menaquinones in bacterial extracts. wikipedia.orgnih.govadvancechemjournal.com The most common modality used is reverse-phase (RP-HPLC), which separates molecules based on their hydrophobicity. nih.govadvancechemjournal.com In this setup, a non-polar stationary phase, typically composed of silica (B1680970) particles with bonded C18 (octadecyl) alkyl chains, is used in conjunction with a more polar mobile phase. nih.govbenthamdirect.com
Researchers have developed various HPLC methods to effectively separate DMK from menaquinone (MK) and ubiquinone (UQ), which often coexist in bacteria like E. coli. nih.govresearchgate.net The separation relies on the subtle differences in polarity and affinity for the stationary phase; DMK, being slightly more polar than its methylated counterpart MK, typically has a different retention time. researchgate.net Mobile phases are often mixtures of solvents like 2-propanol and n-hexane, which can be run in an isocratic mode (constant composition) or as a gradient to optimize separation. nih.govbenthamdirect.com Detection is commonly achieved using UV detectors, as the naphthoquinone ring of DMK exhibits strong absorbance at specific wavelengths, such as 248 nm. nih.govbenthamdirect.comresearchgate.net For enhanced sensitivity and specificity, fluorescence detection can also be employed after post-column reduction. psu.edu
Interactive Table: HPLC Parameters for Quinone Analysis
| Parameter | Description | Example Application | Citation |
| Stationary Phase | The solid adsorbent material inside the column. | C18 (Gemini Column) | nih.govbenthamdirect.com |
| Mobile Phase | The solvent that moves the sample through the column. | 2-propanol: n-hexane (2:1, v/v) | nih.govbenthamdirect.com |
| Detection Method | The method used to visualize and quantify the separated compounds. | UV Absorbance (248 nm) | nih.govbenthamdirect.comresearchgate.net |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.5 mL/min | nih.govbenthamdirect.com |
| Application | The biological system or purpose of the analysis. | Quantification of menaquinones in Bacillus species. | nih.govbenthamdirect.com |
Mass spectrometry (MS) has become an indispensable tool for the analysis of DMK, providing high sensitivity and definitive structural information that complements HPLC data. frontiersin.org When coupled with liquid chromatography (LC-MS), it allows for the confident identification of DMK in complex lipid extracts by providing precise mass-to-charge ratio (m/z) data for the molecules eluting from the HPLC column. frontiersin.orgnih.gov
Advanced MS techniques, such as high-resolution mass spectrometry (HRMS) using Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) analyzers, enable the determination of the elemental composition of DMK and its variants, confirming their identity. frontiersin.orgacs.org Collision-induced dissociation mass spectrometry, a tandem MS (MS/MS) technique, is used to validate the structure of menaquinone species by fragmenting the molecule and analyzing the resulting pattern. frontiersin.org These methods are crucial for distinguishing between different menaquinone isoprenologs and for identifying novel or unexpected intermediates in the biosynthetic pathway. nih.gov The combination of HPLC with MS offers a powerful platform for targeted analysis, enabling precise quantification of DMK, its precursor 1,4-dihydroxy-2-naphthoate (DHNA), and its product menaquinone, as demonstrated in studies of Mycobacterium smegmatis. frontiersin.org
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful strategy used to trace the metabolic origins of atoms within a molecule, and it has been instrumental in elucidating the biosynthetic pathway leading to DMK. rsc.org These experiments involve feeding organisms with precursors enriched with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), and then analyzing the resulting DMK and menaquinone molecules for the incorporation of these labels. oup.combiorxiv.org
Early tracer experiments established that the naphthoquinone ring of menaquinones is derived from chorismate (via the shikimate pathway) and that the methyl group that converts DMK to MK is supplied by S-adenosylmethionine (SAM). nih.govresearchgate.net By growing bacteria like E. coli on ¹³C-labeled glucose or acetate, researchers confirmed that the isoprenoid side chain is synthesized via the mevalonate-independent 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. oup.comiupac.org Analysis of the labeling patterns in the final menaquinone products by NMR or mass spectrometry allows for a detailed reconstruction of the biosynthetic route. nih.govoup.com For instance, studies showed that the three carbon atoms of the naphthoquinone ring not originating from shikimate are derived from 2-ketoglutarate. researchgate.net These labeling studies provide definitive evidence for the precursors and intermediates, including DMK, involved in menaquinone biosynthesis. nih.govresearchgate.net
Genetic Engineering and Mutagenesis Strategies for Functional Characterization
The functional roles of DMK and the enzymes involved in its synthesis and conversion have been extensively investigated using genetic engineering and mutagenesis. mdpi.com These approaches allow for the precise manipulation of the genes responsible for menaquinone biosynthesis, enabling researchers to observe the direct consequences on the cell's quinone pool and physiology.
Gene deletion is a direct method to probe the function of a specific enzyme in a metabolic pathway. In the context of DMK, the deletion of the menG gene (also known as ubiE in some organisms), which encodes the demethylmenaquinone methyltransferase, has proven to be a particularly insightful strategy. nih.govmdpi.com The menG enzyme catalyzes the final step in menaquinone biosynthesis: the methylation of DMK to form MK. nih.govresearchgate.net
Studies in various bacteria, including Mycobacterium smegmatis and Lactococcus lactis, have shown that deleting or knocking down the menG gene leads to a significant accumulation of its substrate, DMK. nih.govmdpi.comresearchgate.net This accumulation confirms the role of MenG as the enzyme responsible for DMK conversion and demonstrates that DMK is the direct precursor to menaquinone. nih.gov Furthermore, these knockout strains have been used to investigate the physiological function of DMK itself. In some bacteria, the accumulation of DMK can functionally substitute for menaquinone in the electron transport chain, albeit sometimes with reduced efficiency. mdpi.com Complementation studies, where a functional copy of the deleted gene is reintroduced into the mutant strain, are used to confirm that the observed phenotype (e.g., DMK accumulation and any associated growth defects) is directly caused by the gene's absence. mdpi.comnih.govnih.gov For example, reintroducing a functional menA gene into a menA mutant restores menaquinone biosynthesis. nih.gov
Interactive Table: Gene Deletion Studies in Menaquinone Biosynthesis
| Gene Deleted | Organism | Function of Encoded Protein | Observed Phenotype | Citation |
| menG | Mycobacterium smegmatis | This compound methyltransferase | Accumulation of DMK, growth retardation. | nih.govresearchgate.netresearchgate.net |
| menG | Lactococcus lactis | This compound methyltransferase | Defective in menaquinone production, but growth comparable to wild type under certain conditions. | mdpi.com |
| menA | Escherichia coli | DHNA polyprenyltransferase | Inability to synthesize DMK; accumulation of DHNA. | nih.gov |
| ubiA | Salmonella typhimurium | Encodes a prenyltransferase | Accumulation of this compound; poor motility. | researchgate.netresearchgate.net |
Overexpression studies involve increasing the cellular quantity of a specific enzyme by placing its gene under the control of a strong or inducible promoter. nih.govfrontiersin.org This approach is used to identify rate-limiting steps in a biosynthetic pathway and to increase the production of a desired metabolite. In the context of menaquinone biosynthesis, overexpressing various men genes has led to increased production of vitamin K2. frontiersin.orgresearchgate.netrsc.org
For example, overexpressing menF (isochorismate synthase) or menA (DHNA polyprenyltransferase) in Lactococcus lactis was shown to significantly increase total menaquinone levels. frontiersin.org Such experiments can reveal bottlenecks in the pathway; for instance, the overexpression of genes for the naphthoate ring formation led to an accumulation of short-chained menaquinones, suggesting that the synthesis of the long polyprenyl side chain was the limiting factor. frontiersin.org Similarly, overexpressing enzymes like MenA and MenD from a high-producing Bacillus amyloliquefaciens strain in B. subtilis enhanced enzyme activity and menaquinone-7 (B21479) production. rsc.org While not explicitly detailed as "reporter gene assays" in the context of DMK, related techniques such as primer extension analysis have been used to identify the transcriptional start site of the menA gene, providing insight into its regulation under different oxygen conditions. nih.gov Inducible expression systems, such as the tetracycline-inducible switch used to control MenG levels, allow for a controlled "tuning" of enzyme concentration to study its physiological impact. nih.govresearchgate.net
In Vitro Enzymatic Assays for DMK-Related Enzymes
In vitro enzymatic assays are fundamental laboratory techniques used to measure the activity of enzymes in a controlled environment outside of a living organism. databiotech.co.il These assays are crucial for understanding enzyme function, including their kinetics, substrate specificity, and inhibition. databiotech.co.ilamsbio.com For enzymes involved in the biosynthesis of this compound (DMK), these assays typically involve preparing the necessary components, such as the enzyme, substrate, and any required cofactors, and then measuring the rate of product formation or substrate consumption over time. databiotech.co.ilabcam.com
A general procedure for an in vitro assay for a DMK-related enzyme, such as a methyltransferase, involves several key steps. abcam.com First, the enzyme and substrate are prepared. abcam.comnih.gov The reaction is initiated by mixing the enzyme, substrate (like demethylmenaquinol), and a methyl group donor such as S-adenosyl-L-methionine (SAM) in a suitable buffer. abcam.comuniprot.org The reaction is then incubated for a specific period at an optimal temperature. abcam.com Finally, the reaction is stopped, often by adding a chemical like ice-cold isopropyl alcohol, and the product is quantified using methods like fluorescence measurement. abcam.com
Several types of assay kits are commercially available for studying methyltransferases, which can be adapted for DMK-related enzymes. amsbio.combpsbioscience.com These kits often provide the necessary reagents and a standardized protocol, facilitating the screening of potential inhibitors or the characterization of enzyme kinetics. amsbio.comabcam.com
Substrate Specificity and Kinetic Characterization
The substrate specificity of an enzyme refers to its ability to bind to and act on specific substrates. libretexts.org This specificity is determined by the unique chemical environment of the enzyme's active site, which is formed by a specific arrangement of amino acid residues. libretexts.orgacs.org The "induced fit" model suggests that the binding of a substrate can cause a conformational change in the enzyme, leading to an ideal alignment for catalysis. libretexts.org
Kinetic characterization of an enzyme involves determining parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat). europa.eu The K_m value represents the substrate concentration at which the reaction rate is half of its maximum, providing an indication of the enzyme's affinity for its substrate. The k_cat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency. scialert.net
For DMK-related enzymes, studies have been conducted to determine their substrate specificity and kinetic parameters. For instance, the MenA enzyme from Mycobacterium tuberculosis, which is involved in the synthesis of this compound, shows a preference for isoprenyl diphosphate (B83284) substrates with at least three isoprene (B109036) units. nih.gov The apparent K_m values for its substrates, 1,4-dihydroxy-2-naphthoate (DHNA) and farnesyl diphosphate (FPP), were determined to be 8.2 µM and 4.3 µM, respectively. nih.gov
Similarly, the futalosine (B117586) hydrolase from Thermus thermophilus, an enzyme in an alternative menaquinone biosynthetic pathway, is highly specific for its substrate, futalosine. nih.gov It does not react with other structurally similar nucleotides or nucleosides. nih.gov The K_m for futalosine was found to be 154.0 ± 5.3 µM, with a k_cat of 1.02 s⁻¹. nih.gov
The table below summarizes the kinetic parameters for selected DMK-related enzymes.
| Enzyme | Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| MenA | Mycobacterium tuberculosis | DHNA | 8.2 | - | - |
| FPP | 4.3 | - | - | ||
| Futalosine Hydrolase | Thermus thermophilus | Futalosine | 154.0 ± 5.3 | 1.02 | 6.62 x 10³ |
| Aminofutalosine Deaminase (HpAFLDA) | Helicobacter pylori | Aminofutalosine (AFL) | - | - | 6.8 x 10⁴ |
Table 1: Kinetic parameters of selected DMK-related enzymes.
Reconstitution of DMK-Dependent Electron Transport Chains
Electron transport chains are essential for generating energy in many organisms. They consist of a series of protein complexes and electron carriers, such as quinones, embedded in a membrane. pnas.orgnih.gov this compound (DMK) can function as an electron shuttle in these chains. mdpi.comharvard.edu
The in vitro reconstitution of electron transport chains allows for the study of the function of individual components in a controlled setting. pnas.org This process involves purifying the necessary enzymes and electron carriers and then combining them in an artificial membrane system, such as liposomes. The activity of the reconstituted chain can then be measured by monitoring the consumption of electron donors or the reduction of electron acceptors. pnas.org
Studies have shown that DMK can functionally replace menaquinone (MK) in the electron transport chain of some bacteria. For example, a Staphylococcus aureus strain lacking the MenG enzyme, which converts DMK to MK, still exhibited a functional electron transport chain using DMK. mdpi.com Similarly, in Lactiplantibacillus plantarum, DMK has been shown to be a functional electron shuttle. mdpi.com
In Escherichia coli, three types of quinones, including DMK, are involved in the electron transport chain. pnas.orgplos.org In vitro reconstitution experiments have demonstrated that electrons can be transferred from the enzyme protoporphyrinogen (B1215707) IX oxidase (HemG) to terminal oxidoreductases via DMK under anaerobic conditions. pnas.org These reconstituted systems have been instrumental in understanding the flow of electrons and the role of different quinones in cellular respiration. pnas.orgpnas.org
Structural Biology Approaches for DMK Biosynthetic Enzymes
Structural biology provides crucial insights into the function of enzymes by revealing their three-dimensional structures. Techniques like X-ray crystallography and homology modeling are used to determine the atomic-level architecture of proteins, which helps in understanding their catalytic mechanisms and substrate specificity. rsc.orgrsc.org
For enzymes in the DMK biosynthetic pathway, structural studies have been pivotal. For example, the crystal structure of MenG, a putative methyltransferase from Mycobacterium tuberculosis, was determined at a resolution of 1.9 Å. nih.gov This study revealed that the initial annotation of the gene was likely incorrect, as the protein's structure did not align with known S-adenosylmethionine (SAM)-dependent methyltransferases. nih.gov The MenG protein from M. tuberculosis is characterized by a Rossmann-like methyltransferase fold with specific structural features, including two GXG motifs and an omega-like loop. rsc.org
The structure of MenB, another enzyme in the menaquinone biosynthesis pathway, was also determined from M. tuberculosis. rsc.org The crystal structure allowed for the characterization of its active site and the proposal of a catalytic mechanism. rsc.org
In the alternative futalosine pathway, structural studies of enzymes like MqnA from Streptomyces coelicolor have provided detailed information about their active sites and how they bind to their substrates. chemrxiv.orgresearchgate.net The crystal structures of MqnA in complex with its substrate, chorismate, and its product, 3-enolpyruvyl-benzoate, have supported a mechanism of substrate-assisted catalysis. chemrxiv.orgresearchgate.net
Similarly, the crystal structures of aminofutalosine deaminase (HpAFLDA) from Helicobacter pylori have been solved, revealing a catalytic metal ion (Zn²⁺ or Fe²⁺) in the active site. nih.gov
The table below provides a summary of structural information for some DMK biosynthetic enzymes.
| Enzyme | Organism | Method | Resolution (Å) | PDB ID (if available) | Key Structural Features |
| MenG | Mycobacterium tuberculosis | X-ray Crystallography | 1.9 | 1P9X | Hexagonal crystal form, three molecules per asymmetric unit. nih.gov |
| MenG (homology model) | Mycobacterium tuberculosis | Homology Modeling | - | - | Rossmann-like methyltransferase fold, two GXG motifs, omega-like loop. rsc.org |
| MenB | Mycobacterium tuberculosis | X-ray Crystallography | - | 1RJZ | - |
| MqnA | Streptomyces coelicolor | X-ray Crystallography | - | - | Two-lobed structure with a C-terminal α-clamp. chemrxiv.org |
| HpAFLDA | Helicobacter pylori | X-ray Crystallography | - | - | Contains a catalytic Zn²⁺ or Fe²⁺ ion in the active site. nih.gov |
Table 2: Structural information for selected DMK biosynthetic enzymes.
Interactions and Crosstalk Within Cellular Systems Involving Demethylmenaquinone
Interplay with Other Lipid-Soluble Quinones in Membrane Systems
Demethylmenaquinone (DMK) is a crucial component of the electron transport chain in various bacteria, where it coexists and interacts with other lipid-soluble quinones, such as menaquinone (MK) and ubiquinone (UQ). pnas.orgnih.gov The specific composition of the quinone pool is often dependent on environmental conditions, particularly the availability of oxygen. uva.nl This dynamic interplay allows organisms to adapt their respiratory processes to different electron acceptors.
In Escherichia coli, for instance, three types of quinones are present: ubiquinone, menaquinone, and this compound. pnas.org Ubiquinone, with its high midpoint potential, is primarily involved in aerobic and nitrate (B79036) respiration. nih.govtandfonline.com In contrast, menaquinone and this compound possess low midpoint potentials, making them suitable for anaerobic respiration. nih.govtandfonline.com DMK has been shown to participate in electron transport to various terminal reductases, including those for trimethylamine-N-oxide (TMAO), dimethylsulfoxide (DMSO), and fumarate (B1241708). nih.gov
The functional specificity of these quinones is not absolute, and there is a degree of crosstalk. For example, while MK is specifically required for the reduction of fumarate and DMSO in E. coli, either MK or DMK can mediate electron transport to TMAO. nih.gov Furthermore, nitrate respiration can proceed with either ubiquinone or menaquinone. nih.gov The ability of different terminal oxidases to accept electrons from various quinones underscores this flexibility. Studies have demonstrated that all three quinol oxidases in E. coli can accept electrons from DMK. nih.gov
The physical properties of these quinones, conferred by their isoprenoid tails, anchor them within the lipid bilayer of the cell membrane. tandfonline.com This localization is essential for their function in shuttling electrons and protons between membrane-embedded protein complexes. tandfonline.combiorxiv.org The distribution of quinones within the membrane is not uniform and can be influenced by the lipid composition of the membrane itself. biorxiv.orgresearchgate.net Specifically, the degree of unsaturation in the acyl chains of phospholipids (B1166683) can affect the permeability and distribution of quinones within the bilayer. biorxiv.org While the specific interactions between DMK and different lipid species are still under investigation, it is clear that the membrane environment plays a critical role in modulating the function and interplay of these vital respiratory cofactors.
Influence of DMK Availability on Cellular Respiration and Bioenergetics
In Mycobacterium smegmatis, the depletion of the enzyme MenG, which is responsible for the methylation of DMK to menaquinone, leads to an accumulation of DMK. nih.govfrontiersin.org This accumulation is accompanied by a reduction in the cellular oxygen consumption rate and a concurrent increase in intracellular ATP levels. nih.govfrontiersin.org This suggests that a disruption in the normal DMK-to-MK conversion process signals a shift in the cell's bioenergetic state, potentially mimicking an adaptive response to altered environmental conditions where aerobic respiration is less favorable. frontiersin.org
The role of DMK is particularly prominent under anaerobic conditions. In E. coli, DMK is involved in respiratory chains that utilize alternative terminal electron acceptors like TMAO and fumarate. nih.govnih.gov The absence or limitation of DMK can severely impair these respiratory pathways, leading to a significant decrease in energy production. For instance, in quinone-deficient strains of E. coli, the respiratory activities with fumarate or DMSO as electron acceptors are drastically reduced. nih.gov
Furthermore, the influence of DMK extends to its interaction with various oxidoreductases. It serves as an electron acceptor for the oxidation of succinate (B1194679) to fumarate. nih.gov The efficiency of electron transfer from DMK to these enzymes directly affects the rate of substrate oxidation and the generation of the proton motive force, which is the driving force for ATP synthesis. nih.gov Therefore, the cellular pool of DMK is a critical determinant of respiratory flexibility and bioenergetic homeostasis, particularly in facultative anaerobes that must adapt their metabolism to fluctuating oxygen levels.
DMK's Role in Specific Cellular Adaptations and Stress Responses (e.g., Hypoxia)
This compound plays a significant role in how cells adapt to specific environmental stresses, most notably hypoxia (low oxygen conditions). nih.gov In many bacteria, the transition from aerobic to anaerobic or microaerobic environments necessitates a remodeling of the respiratory chain, and DMK is a key player in this adaptation. frontiersin.org
Under hypoxic conditions, the synthesis of menaquinones can be downregulated in some bacteria, such as Mycobacterium tuberculosis. frontiersin.org This shift can alter the quinone pool composition, potentially increasing the relative importance of DMK in maintaining cellular respiration and energy production. The ability of DMK to function with terminal reductases that are active under low oxygen tension allows the cell to continue generating ATP, albeit often at a lower efficiency than aerobic respiration. frontiersin.org This metabolic flexibility is crucial for survival in environments where oxygen is scarce. nih.govmdpi.com
The response to hypoxia is often mediated by complex regulatory networks, such as the hypoxia-inducible factor (HIF) pathway in eukaryotes, which has analogous systems in bacteria. nih.gov These systems sense changes in oxygen levels and trigger a cascade of gene expression changes to adapt cellular metabolism. nih.gov While the direct interaction of DMK with these sensory systems is not fully elucidated, its role as a functional component of the adapted respiratory chain is clear. For example, in E. coli, changes in oxygen levels lead to a switch in the types of quinones used in the electron transport chain, highlighting the adaptive significance of having a diverse quinone pool that includes DMK. frontiersin.org
Beyond hypoxia, DMK may also be involved in other cellular stress responses. The accumulation of DMK due to the inhibition of its converting enzyme, MenG, has been shown to slow bacterial growth, suggesting that the balance between DMK and MK is critical for normal cellular function. nih.govfrontiersin.org This growth retardation could be part of an adaptive response to metabolic stress, allowing the cell to conserve resources and adjust its physiology to the challenging conditions. frontiersin.org The cellular response to such metabolic perturbations can involve a wide range of molecular changes designed to protect the cell and ensure its long-term survival. wikipedia.org
Compartmentalization of DMK Biosynthesis and Its Functional Implications (e.g., Intracellular Membrane Domains)
The biosynthesis of this compound and its subsequent conversion to menaquinone are spatially organized within the bacterial cell, a compartmentalization that has significant functional implications. In mycobacteria, the final steps of menaquinone biosynthesis are localized to distinct domains within the plasma membrane. nih.govsemanticscholar.org
Specifically, the enzyme MenA, which catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate to form DMK, is associated with the conventional plasma membrane-cell wall (PM-CW) region. nih.govresearchgate.net Following its synthesis, DMK is then thought to traffic to a specialized region known as the intracellular membrane domain (IMD). nih.govresearchgate.net The IMD is enriched in the polar regions of actively growing mycobacterial cells and is a hub for the biosynthesis of various cell envelope components. semanticscholar.org
Within the IMD, the final two enzymes of the menaquinone biosynthetic pathway, MenG and MenJ, are localized. nih.govbiorxiv.org MenG is a methyltransferase that converts DMK to menaquinone (MK), and MenJ is a reductase that modifies the polyprenyl tail of MK. nih.govsemanticscholar.org The localization of these enzymes to the IMD suggests that this domain is the primary site for the maturation of menaquinone. biorxiv.orgresearchgate.net
This spatial segregation of the biosynthetic steps has several functional implications. Firstly, it allows for the efficient channeling of the lipid-soluble intermediate, DMK, from its site of synthesis to the site of its modification, minimizing diffusion into the bulk membrane. Secondly, the localization of mature menaquinone synthesis within the IMD may be linked to the specific functional requirements for menaquinone in this domain. researchgate.net The IMD is a site of active metabolism and cell envelope synthesis, processes that are energetically demanding and require efficient electron transport. semanticscholar.org By producing the mature electron carrier in close proximity to where it is needed, the cell can ensure a ready supply for these critical functions. Following its synthesis in the IMD, the mature menaquinone can then be transferred to the PM-CW to participate in the broader respiratory chain. nih.govresearchgate.net
This compartmentalization highlights a sophisticated level of subcellular organization in bacteria, ensuring the efficient and regulated production of essential molecules like menaquinone and its precursor, this compound.
Emerging Research Frontiers and Unaddressed Questions in Demethylmenaquinone Studies
Identification of Novel DMK Biosynthetic Genes and Regulatory Elements
The biosynthesis of menaquinone from chorismate and 2-ketoglutarate involves a series of enzymatic reactions encoded by the men genes. asm.org Key genes such as menA, -B, -C, -D, -E, and -F have been identified, with menB, -C, -D, -E, and -F clustered together on the Escherichia coli chromosome. asm.org These genes are responsible for converting chorismate and 2-ketoglutarate into 1,4-dihydroxy-2-naphthoic acid (DHNA). asm.org The menA gene, which encodes the DHNA-octaprenyltransferase, then catalyzes the attachment of a 40-carbon side chain to DHNA, forming demethylmenaquinone (DMK). asm.org
However, recent research has uncovered alternative biosynthetic pathways. For instance, a novel gene, dmtH, has been identified in Mesorhizobium huakuii that encodes a this compound methyltransferase, responsible for the final step of menaquinone synthesis. plos.org This gene shows no homology to the classical men genes, and its homologs are present in only a few Rhizobia, suggesting a distinct evolutionary path. plos.org Similarly, an alternative MK biosynthetic pathway with non-homologous genes has been discovered in Streptomyces. plos.org
The regulation of DMK and MK synthesis is also an area of active investigation. In E. coli, the levels of DMK and MK are influenced by oxygen availability. Aerobically grown cells have significantly higher levels of DMK, while anaerobic conditions favor the accumulation of MK. asm.org The enzyme UbiE, involved in ubiquinone biosynthesis, has been shown to methylate DMK to MK, highlighting a potential regulatory link between these two quinone biosynthetic pathways. asm.orgnih.gov Further studies are needed to fully elucidate the regulatory networks governing DMK biosynthesis, including the identification of additional regulatory factors and the characterization of transcriptional and post-transcriptional control mechanisms. asm.org
Elucidation of Specific DMK Functions in Less-Studied Microbial Lineages
While the role of DMK as a precursor to menaquinone is well-established in model organisms like E. coli, its specific functions in less-studied microbial lineages are increasingly coming into focus. In some bacteria, DMK itself can function as an electron shuttle in the electron transport chain. For example, Enterococcus faecalis synthesizes only DMK but still exhibits respiratory growth when supplemented with heme. mdpi.com Similarly, a Staphylococcus aureus strain lacking the MenG enzyme, which converts DMK to MK, demonstrated a functional electron transport chain using DMK. mdpi.com These findings suggest that in certain bacteria, DMK can functionally substitute for menaquinone.
Recent metagenomic studies have revealed the presence of DMK-synthesizing enzymes in novel and diverse microbial phyla. For instance, the candidate phylum Candidatus Effluviviacota, found in marine seep sediments, possesses a flavin-based extracellular electron transfer (EET) mechanism that involves a NUO-DMK-EET-FMN complex. nih.gov This complex transfers electrons from NADH to DMK, which then participates in extracellular respiration, potentially using metals as terminal electron acceptors. nih.gov The discovery of this pathway in a gram-negative bacterium suggests a broader role for DMK in microbial bioenergetics than previously understood and points to horizontal gene transfer as a mechanism for the dissemination of these capabilities. nih.gov
Furthermore, the investigation of archaeal lineages is uncovering new roles for quinones. While much of the archaeal domain remains uncultured and their metabolic capabilities are just beginning to be explored, it is evident that they harbor a vast and untapped reservoir of genetic and functional diversity. frontiersin.orgnih.gov Understanding the synthesis and function of DMK and other quinones in these extremophilic and ancient lineages could provide insights into the early evolution of life and metabolic pathways. frontiersin.orgnih.gov
Advanced Modeling and Systems Biology Approaches to DMK Metabolism
Systems biology, through the use of genome-scale metabolic models (GEMs), offers a powerful framework for understanding the complex network of biochemical reactions that constitute cellular metabolism. elixir-europe.orgtue.nl These models, which can encompass thousands of reactions, allow researchers to simulate and predict cellular behavior under various conditions, providing insights into metabolic diseases and optimizing the production of commercially valuable chemicals. elixir-europe.orgtue.nl
In the context of DMK metabolism, systems biology approaches can be used to:
Reconstruct and analyze metabolic networks: By integrating genomic, proteomic, and metabolomic data, detailed models of quinone biosynthesis can be constructed. nih.gov
Identify key enzymes and regulatory points: Modeling can help pinpoint critical steps in the DMK pathway that could be targeted for inhibition.
Metabolic modeling has already been applied to study the quinone composition of E. coli, which varies with oxygen availability. nih.gov Such models can help to unravel the complex regulatory mechanisms that control the balance between DMK, menaquinone, and ubiquinone. nih.govresearchgate.net As more data from less-studied microbial lineages becomes available, systems biology will be an invaluable tool for understanding the diverse roles of DMK across the microbial world. elixir-europe.org
Development of Research Tools Targeting DMK Pathways (e.g., DMKMT Inhibitors)
The development of specific inhibitors targeting enzymes in the DMK biosynthetic pathway provides a powerful set of tools for both basic research and potential therapeutic applications. patsnap.commdpi.comnih.gov this compound methyltransferase (DMKMT), also known as MenG, catalyzes the final step in menaquinone biosynthesis and has emerged as a promising target. patsnap.comnih.gov
Mechanism of Action of DMKMT Inhibitors
DMKMT facilitates the transfer of a methyl group from S-adenosylmethionine (SAM) to this compound. patsnap.com Inhibitors of this enzyme can act through several mechanisms:
Competitive Inhibition: These inhibitors compete with the natural substrate (DMK) for binding to the active site of the enzyme. patsnap.com
Non-competitive Inhibition: These molecules bind to a different site on the enzyme, causing a conformational change that inactivates it. patsnap.com
A notable example of a DMKMT inhibitor is the biphenyl (B1667301) amide DG70. nih.gov Studies have shown that DG70 inhibits the final step of menaquinone biosynthesis in Mycobacterium tuberculosis, leading to the accumulation of DMK. nih.gov
Application of DMKMT Inhibitors in Basic Microbiological Research
DMKMT inhibitors are valuable tools for dissecting the roles of menaquinone and its precursors in microbial physiology. patsnap.com By selectively blocking the conversion of DMK to MK, researchers can study the downstream effects of reduced menaquinone levels. patsnap.com This can provide insights into:
Bacterial respiration: Menaquinones are essential for the respiratory chain in many bacteria. Inhibiting their synthesis can impair energy metabolism and oxygen consumption. nih.govfrontiersin.org
Virulence: In pathogenic bacteria like M. tuberculosis, menaquinone biosynthesis is critical for survival and virulence. nih.govfrontiersin.org
Metabolic pathway analysis: These inhibitors can help to elucidate the interconnectedness of different metabolic pathways, such as the link between menaquinone and ubiquinone biosynthesis. patsnap.com
The use of DMKMT inhibitors has confirmed the essentiality of MenG in M. smegmatis and its role in menaquinone homeostasis. frontiersin.org Furthermore, the identification of DG70 as a potent inhibitor of M. tuberculosis highlights the potential of targeting this pathway for the development of new anti-tuberculosis drugs. nih.govasm.org
Functional Redundancy and Specialization of DMK within Complex Quinone Pools
Microbial cells often contain a complex mixture of quinones, including DMK, menaquinones with varying side-chain lengths, and ubiquinones (B1209410). This raises questions about the functional redundancy and specialization of these different quinone species. uva.nl Functional redundancy, where multiple species perform similar functions, can enhance the stability and resilience of an ecosystem or a metabolic network. researchgate.netmdpi.com
In the context of quinone pools, DMK may have specialized roles beyond being a simple precursor to MK. As seen in E. faecalis and S. aureus, DMK can act as a functional electron carrier. mdpi.com This suggests a degree of functional redundancy, where DMK can compensate for the absence of MK under certain conditions.
However, there is also evidence for specialization. The different redox potentials and membrane localizations of various quinones may allow them to participate in distinct electron transport chains or other redox-dependent processes. In Bacillus subtilis, different cold shock proteins, which are highly abundant, exhibit both redundancy and specialization in their functions, affecting a significant portion of the transcriptome. nih.gov A similar principle may apply to the quinone pool.
The intricate spatial organization of menaquinone biosynthesis in mycobacteria, with different enzymatic steps occurring in distinct membrane domains, further suggests a high degree of regulation and specialization. frontiersin.org The formation of DMK-9 in the plasma membrane-cell wall fraction and its subsequent modification in the inner membrane domain points to a controlled trafficking and utilization of these molecules. frontiersin.org Unraveling the specific functions of DMK within these complex quinone pools will require a combination of genetic, biochemical, and systems-level approaches.
Q & A
Methodological Research Question
Negative Controls : Use menA or dmtH knockout strains to eliminate DMK production.
Redox Potential Controls : Include media with defined redox potentials to isolate DMK-specific activity.
Inhibitor Controls : Add quinone biosynthesis inhibitors (e.g., diazaborines) to validate quinone dependency.
Wild-Type Comparisons : Monitor growth curves and ATP yields in wild-type vs. mutant strains under anaerobic conditions .
Validation Step : Confirm DMK absence/presence via thin-layer chromatography (TLC) with methylene blue staining .
How can researchers investigate the regulatory mechanisms governing DMK biosynthesis under varying oxygen tensions?
Advanced Research Question
Use transcriptional reporters (e.g., menA-GFP fusions) to quantify promoter activity under aerobic vs. anaerobic conditions. Combine with chromatin immunoprecipitation (ChIP) to identify transcription factors (e.g., Fnr) binding to men operon promoters. For post-translational regulation, perform proteomics to assess enzyme stability in response to oxygen .
Contradiction Alert : Some facultative anaerobes upregulate DMK biosynthesis even in microaerophilic conditions, suggesting oxygen-independent regulatory pathways .
What are the implications of DMK’s redox potential variability across bacterial species for experimental design?
Methodological Research Question
DMK’s redox potential varies by species (e.g., +36 mV in H. parainfluenzae vs. +50 mV in E. coli), affecting its compatibility with electron acceptors. Pre-screen bacterial strains using cyclic voltammetry to determine DMK’s operational redox range. Adjust experimental substrates (e.g., nitrate vs. fumarate) accordingly. Use isogenic strains with heterologous men operons to standardize comparisons .
Statistical Consideration : Replicate experiments across multiple phylogenetically diverse strains to account for interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
